tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

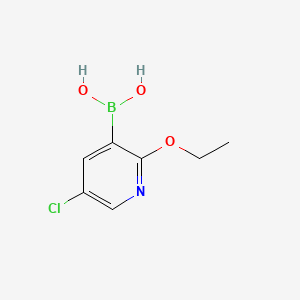

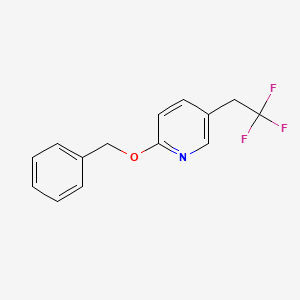

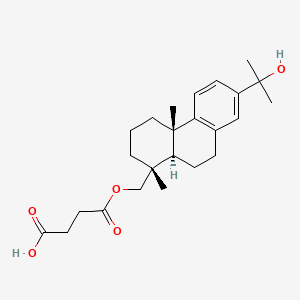

“tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H25N3O4 . It has an average mass of 335.398 Da and a monoisotopic mass of 335.184509 Da .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate” consists of a piperidine ring attached to a tert-butyl carboxylate group and a 2-nitrophenylamino)methyl group .Aplicaciones Científicas De Investigación

Chemical Research

This compound is a part of the ChemSpider database , which is a free chemical structure database providing fast access to over 34 million structures, properties, and associated information. It is used by researchers for finding the right compounds for chemical syntheses .

Drug Synthesis

The compound is recognized as a precursor in the synthesis of fentanyl, a potent synthetic opioid . The UNODC (United Nations Office on Drugs and Crime) has placed it under international control due to its use in illicit fentanyl manufacture . This control provides governments with the legal base to seize illicit shipments of these chemicals .

Opioid Crisis Mitigation

The control of this compound is also significant in the context of the opioid crisis, particularly in North America . Fentanyl and its analogues are major contributing drugs to the crisis, and the control of precursors like this compound helps in mitigating the crisis .

Precursor Control

The compound’s control also allows governments to prevent its diversion from licit industry and collaborate more closely across international borders . This adds more risk and costs for traffickers to source these chemicals for their illicit business .

Law Enforcement Assistance

The UNODC provides analytical information on NPS (New Psychoactive Substances) in the UNODC EWA (Early Warning Advisory), as well as assistance in the areas of quality assurance, provision of manuals and guidelines, field detection, and training . The control of this compound aids in these efforts .

Chemical Informer Libraries

While not directly related to this compound, similar compounds are part of chemical informer libraries developed by pharmaceutical companies . These libraries contain drug-like molecules representative of those encountered in complex synthesis . This compound could potentially find similar applications.

Mecanismo De Acción

Target of Action

Tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that is used as a pain medication and together with other medications for anesthesia .

Mode of Action

The compound interacts with its targets, which are primarily opioid receptors in the brain. Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands . The interaction of the compound with these receptors results in changes in the perception of pain in the body .

Biochemical Pathways

The compound affects the opioid receptor pathways. When the compound binds to these receptors, it inhibits the release of a variety of neurotransmitters, thereby reducing the perception of pain . The downstream effects of this include analgesia, drowsiness, change in mood, and respiratory depression .

Pharmacokinetics

Fentanyl is known to be highly lipophilic, which allows it to rapidly cross the blood-brain barrier and exert its effects .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with opioid receptors. This interaction leads to a decrease in the release of neurotransmitters, resulting in a reduction in the perception of pain . Other effects can include drowsiness, changes in mood, and in high doses, respiratory depression .

Action Environment

The action, efficacy, and stability of Tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate are influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For example, extreme pH values could potentially affect the stability of the compound. Additionally, the presence of other substances could potentially affect the compound’s efficacy by competing for the same binding sites .

Propiedades

IUPAC Name |

tert-butyl 4-[(2-nitroanilino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-10-8-13(9-11-19)12-18-14-6-4-5-7-15(14)20(22)23/h4-7,13,18H,8-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFDSDCKGQMHOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693170 |

Source

|

| Record name | tert-Butyl 4-[(2-nitroanilino)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate | |

CAS RN |

1233953-16-6 |

Source

|

| Record name | tert-Butyl 4-[(2-nitroanilino)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B577621.png)

![1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy-](/img/structure/B577625.png)

![2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid](/img/structure/B577630.png)

![[3,3'-Bipyridin]-4-amine](/img/structure/B577632.png)